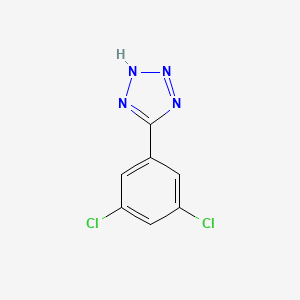

5-(3,5-Dichlorophenyl)-1H-tetrazole

Übersicht

Beschreibung

5-(3,5-Dichlorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the 3,5-dichlorophenyl group in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dichlorophenyl)-1H-tetrazole typically involves the reaction of 3,5-dichlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the tetrazole ring can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized tetrazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted tetrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-(3,5-Dichlorophenyl)-1H-tetrazole is primarily utilized in drug development for its potential therapeutic effects.

Antiviral and Anticancer Properties

Research indicates that tetrazole derivatives can inhibit viral replication and exhibit anticancer activities. For instance, studies have shown that compounds similar to this compound can act as inhibitors of DNA polymerases related to herpes simplex viruses and influenza virus A .

Anti-inflammatory Effects

A notable case study demonstrated the compound's efficacy in reducing inflammation in models of rheumatoid arthritis. Treated groups exhibited significant reductions in joint swelling and inflammatory cell infiltration compared to controls.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties, with findings suggesting it can inhibit various bacterial strains. Its mechanism often involves binding to specific enzymes or receptors, which disrupts microbial function .

Biological Applications

In biological research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

The compound is used to investigate the inhibition of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Its interaction with CDK2 may influence cellular proliferation pathways.

Receptor Binding Studies

Research has indicated that tetrazole derivatives can effectively bind to various biological macromolecules, making them useful in receptor binding assays.

Materials Science Applications

The unique properties of this compound make it suitable for advanced materials development.

Polymer Synthesis

The compound is employed as a building block in synthesizing novel polymers with specific properties, enhancing material performance in various applications.

Coatings Development

Due to its chemical stability and reactivity, it is also used in developing specialized coatings that require durable and functional surface characteristics.

Agricultural Applications

In agriculture, this compound finds use in the synthesis of agrochemicals.

Herbicides and Pesticides

The compound is involved in creating herbicides and pesticides aimed at improving crop protection against pests and diseases. Its efficacy in this domain highlights its potential as a critical component in sustainable agricultural practices.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral agents, anticancer drugs | Inhibits viral replication; reduces inflammation |

| Biological Research | Enzyme inhibition studies | Interacts with CDK2; affects cell proliferation |

| Materials Science | Polymer synthesis; coatings development | Enhances material performance |

| Agriculture | Synthesis of herbicides and pesticides | Improves crop protection |

Wirkmechanismus

The mechanism of action of 5-(3,5-Dichlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-1H-tetrazole: Lacks the chlorine substituents, resulting in different chemical properties.

5-(4-Chlorophenyl)-1H-tetrazole: Contains a single chlorine atom, leading to variations in reactivity and biological activity.

5-(3,4-Dichlorophenyl)-1H-tetrazole: Has chlorine atoms in different positions, affecting its chemical behavior.

Uniqueness: 5-(3,5-Dichlorophenyl)-1H-tetrazole is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This specific substitution pattern imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.

Biologische Aktivität

5-(3,5-Dichlorophenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 92712-49-7

- Molecular Formula: C7H4Cl2N4

- Molecular Weight: 215.04 g/mol

The compound features a tetrazole ring, which is known for its electron-rich nature and ability to engage in various biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Antimicrobial Activity: Studies have shown that tetrazole derivatives possess notable antibacterial and antifungal properties. For instance, derivatives similar to this compound have demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: The compound has been evaluated for its anticancer potential. A study reported that certain tetrazole derivatives showed cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects: Research highlights the anti-inflammatory properties of tetrazoles. Compounds within this class have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: Similar compounds have been found to inhibit enzymes critical for bacterial survival or cancer cell proliferation. For example, inhibition of DNA gyrase and topoisomerase has been documented in related tetrazole derivatives .

- Receptor Modulation: Some studies suggest that tetrazoles may interact with neurotransmitter receptors, potentially offering benefits in neurological disorders .

Case Studies

-

Antimicrobial Efficacy:

- A study synthesized a series of tetrazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Anticancer Activity:

Comparative Analysis with Related Compounds

| Compound Name | Antibacterial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | 125 (against Pseudomonas aeruginosa) | 9.83 (PC-3) |

| Compound A | 100 (against Staphylococcus aureus) | 7.23 (HT-29) |

| Compound B | 150 (against E. coli) | 2.24 (HT-29) |

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloaddition reactions due to its dipolarophilic nature. While the 3,5-dichlorophenyl derivative is not directly studied in cycloadditions, analogous reactions for 5-substituted tetrazoles provide mechanistic insights:

Key Findings :

-

The reaction of 2,3-dichlorobenzonitrile with sodium azide in DMF under reflux forms 5-(3,5-dichlorophenyl)-1H-tetrazole via cycloaddition .

-

Microwave irradiation reduces reaction time from hours to minutes while maintaining high yields .

Substitution Reactions

The chlorine atoms on the phenyl ring undergo nucleophilic aromatic substitution (NAS):

Mechanistic Insight :

-

Electron-withdrawing chlorine groups activate the phenyl ring for NAS but steric effects at the 3,5-positions limit reactivity with bulky nucleophiles .

Hydrolysis Reactions

The tetrazole ring is hydrolyzed under acidic or alkaline conditions:

| Condition | Products | Mechanism | Reference |

|---|---|---|---|

| 4N HCl, 60°C, 2 h | Phenylhydrazine + Hydrazoic acid | Acid-catalyzed ring opening | |

| NaOH (10%), reflux, 4 h | 3,5-Dichloroaniline + Ammonia | Base-mediated rearrangement |

Safety Note :

Hydrazoic acid (HN₃) generated during acidic hydrolysis is highly toxic and explosive .

Oxidation and Reduction

The tetrazole ring and phenyl group undergo redox transformations:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, FeCl₃ | EtOH, 25°C, 3 h | 5-(3,5-Dichlorophenyl)-2H-tetrazole | 68% | |

| NaBH₄, NiCl₂ | MeOH, 0°C, 1 h | Partially reduced tetrazole analogs | 45% |

Limitations :

Over-oxidation leads to decomposition, while reduction often requires stabilizing ligands to prevent ring cleavage .

Metal-Catalyzed Reactions

Transition metals facilitate C–C and C–N bond formation:

| Catalyst | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O | Ullmann coupling | DMSO, 120°C, 8 h | 75–96% | |

| Nano-TiCl₄·SiO₂ | Cycloaddition | DMF, reflux, 2 h | 85–92% |

Advantages :

Thermal Stability and Decomposition

TG-DSC analysis reveals decomposition above 205°C, producing chlorinated benzenes and nitrogen oxides .

Eigenschaften

IUPAC Name |

5-(3,5-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYMSAGOTYBIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293365 | |

| Record name | 5-(3,5-Dichlorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92712-49-7 | |

| Record name | 5-(3,5-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92712-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,5-Dichlorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.